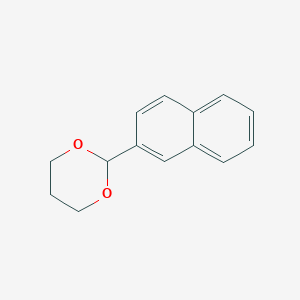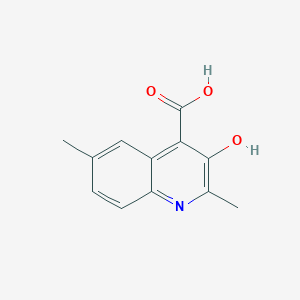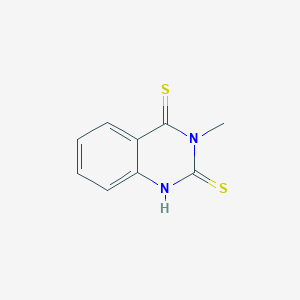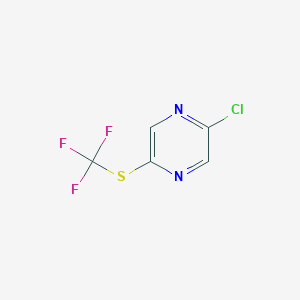
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring, a hydroxyl group, and a trimethylsilylpropynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and trimethylsilylacetylene.
Addition Reaction: Trimethylsilylacetylene is added to cyclohexanone in the presence of a suitable catalyst, such as a transition metal catalyst, to form the corresponding propargyl alcohol.
Reduction: The propargyl alcohol is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanols.
Applications De Recherche Scientifique
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the trimethylsilyl group can influence the compound’s reactivity and stability. The compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclopentanol: Similar structure but with a cyclopentane ring.
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cycloheptanol: Similar structure but with a cycloheptane ring.
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol lies in its specific combination of a cyclohexane ring, a hydroxyl group, and a trimethylsilylpropynyl group. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical and biochemical applications.
Propriétés
Formule moléculaire |
C12H22OSi |
|---|---|
Poids moléculaire |
210.39 g/mol |
Nom IUPAC |
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)10-6-8-11-7-4-5-9-12(11)13/h11-13H,4-5,7-9H2,1-3H3/t11-,12+/m0/s1 |
Clé InChI |
NXLIWMDVLLCRGF-NWDGAFQWSA-N |
SMILES isomérique |
C[Si](C)(C)C#CC[C@@H]1CCCC[C@H]1O |
SMILES canonique |
C[Si](C)(C)C#CCC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)


![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)


